molecular formula C37H43OP B12884997 (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine

(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine

Cat. No.: B12884997
M. Wt: 534.7 g/mol
InChI Key: SNZTVUCDSZKUNW-UHFFFAOYSA-N
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Description

(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine is a complex organic compound that features a xanthene core substituted with tert-butyl and dimethyl groups, along with a di-p-tolylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine typically involves multiple steps One common approach starts with the preparation of the xanthene core, which is then functionalized with tert-butyl and dimethyl groupsSpecific reagents and conditions may vary, but common reagents include tert-butyl chloride, dimethyl sulfate, and di-p-tolylphosphine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine moiety to phosphine hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine exerts its effects is primarily through its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic cycles in chemical reactions and signaling pathways in biological systems. The compound’s fluorescent properties are due to the conjugation of the xanthene ring system, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine apart from similar compounds is its combination of the xanthene core with the di-p-tolylphosphine moiety. This unique structure imparts both fluorescent properties and the ability to act as a ligand in coordination chemistry, making it a versatile tool in various research applications.

Properties

Molecular Formula

C37H43OP

Molecular Weight

534.7 g/mol

IUPAC Name

(2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-bis(4-methylphenyl)phosphane

InChI

InChI=1S/C37H43OP/c1-24-11-16-28(17-12-24)39(29-18-13-25(2)14-19-29)33-23-27(36(6,7)8)22-31-34(33)38-32-20-15-26(35(3,4)5)21-30(32)37(31,9)10/h11-23H,1-10H3

InChI Key

SNZTVUCDSZKUNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC(=CC4=C3OC5=C(C4(C)C)C=C(C=C5)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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